molecular formula C12H22INO2 B1321302 2-(2-Iodoethyl)-piperidine-1-carboxylic acid tert-butyl ester

2-(2-Iodoethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1321302
M. Wt: 339.21 g/mol
InChI Key: MIKGIJGSTJTNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265434B1

Procedure details

A solution of 4-(2-hydroxyethyl)-1-(t-butoxycarbonyl)-piperidine (4.5 g, 19.6 mmol, from EXAMPLE 113, Step A), imidazole (1.8 g, 27 mmol) and triphenylphosphine (7.1 g, 27 mmol) in 60 mL of 2:1 v/v ether/CH3CN at 0° C. was treated with 7.4 g (29 mmol) of iodine. The mixture was warmed to rt and stirred for 15 min. The mixture was diluted with 200 mL of ether and washed with sat'd Na2SO4 (2×200 mL), sat'd CaSO4 (100 mL) and sat'd NaCl. The organic phase was dried over Na2SO4 and concentrated. The material was filtered through a pad of silica to remove the triphenylphosphine oxide providing 6.1 g (92%) of the title compound: 1H NMR (300 MHz) δ 1.0-1.2 (m, 2H), 1.45 (s, 9H), 1.55 (m, 1H), 1.7-1.8 (m, 4H), 2.6-2.8 (m, 2H), 3.19-3.25 (t, 2H), 4.04.2 (m, 2H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
ether CH3CN
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCC[CH:4]1[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][CH2:5]1.N1[CH:21]=[CH:20]N=C1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[I:41]I>CCOCC.CCOCC.CC#N>[C:13]([O:12][C:10]([N:7]1[CH2:6][CH2:5][CH2:4][CH2:9][CH:8]1[CH2:20][CH2:21][I:41])=[O:11])([CH3:14])([CH3:15])[CH3:16] |f:5.6|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
OCCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
1.8 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
7.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
7.4 g
Type
reactant
Smiles
II
Name
ether CH3CN
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.CC#N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat'd Na2SO4 (2×200 mL), sat'd CaSO4 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The material was filtered through a pad of silica
CUSTOM
Type
CUSTOM
Details
to remove the triphenylphosphine oxide providing 6.1 g (92%) of the title compound

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)CCI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.